molecular formula C9H20O2 B147092 1,9-Nonanediol CAS No. 3937-56-2

1,9-Nonanediol

Cat. No. B147092
CAS RN: 3937-56-2
M. Wt: 160.25 g/mol
InChI Key: ALVZNPYWJMLXKV-UHFFFAOYSA-N
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Description

1,9-Nonanediol is a chemical compound that is not directly discussed in the provided papers. However, its derivative, 1,9-nonanedioic acid, is mentioned as a valuable building block for producing polyesters and polyamides. This suggests that 1,9-nonanediol itself may also be of interest in the synthesis of polymers or other chemical compounds .

Synthesis Analysis

The synthesis of related compounds to 1,9-nonanediol is described in several papers. For instance, 1,9-nonanedioic acid was produced from oleic acid using a recombinant Corynebacterium glutamicum expressing specific dehydrogenases. This process demonstrates the potential for enzymatic synthesis of long-chain dicarboxylic acids, which could be related to the synthesis of 1,9-nonanediol . Additionally, the synthesis of 9-azabicyclo[3.3.1]nonane derivatives is achieved through a cascade reaction starting from 3-formylchromones, which showcases the complexity and diversity of synthetic routes available for compounds with nonane frameworks .

Molecular Structure Analysis

The molecular structure of compounds related to 1,9-nonanediol, such as 3,9-dioxa-2,4-diphosphabicyclo[3.3.1]nonanes, has been elucidated using X-ray diffraction analysis. This provides insight into the three-dimensional arrangement of atoms in such compounds, which is crucial for understanding their chemical behavior .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally similar to 1,9-nonanediol is diverse. For example, 9-borabicyclo[3.3.1]nonane derivatives exhibit interesting chemistry, such as allylic rearrangements and cis-trans isomerizations, which could be relevant when considering the reactivity of 1,9-nonanediol . Furthermore, the reaction of 9-chlorobicyclo[6.1.0]non-1(9)-ene demonstrates the potential for ring-opening reactions and the formation of various products, indicating a rich chemistry that could be explored with 1,9-nonanediol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,9-nonanediol can be inferred from studies on similar compounds. For instance, the crystal structure of nonane-1,9-diaminium chloride chloroacetate reveals the extended and nearly planar nature of the aliphatic chain, which could be similar in 1,9-nonanediol . Additionally, the monobenzylation of 1,9-nonanediol has been optimized, indicating that selective functionalization of the compound is possible under mild conditions .

Scientific Research Applications

1. Enzymatic Production of Biopolyesters

1,9-Nonanediol has applications in the enzymatic production of biopolyesters. A study demonstrated the biosynthesis of 1,9-nonanedioic acid from oleic acid using a recombinant strain of Corynebacterium glutamicum. This dicarboxylic acid was then utilized for producing biopolyesters, highlighting its potential in biological synthesis and applications in biopolyester manufacturing (Lee et al., 2019).

2. Role in Chemical Synthesis

1,9-Nonanediol is used in chemical synthesis processes. For instance, a study described its monobenzylation using 18-Crown-6 as a catalyst under mild conditions, emphasizing its utility in organic synthesis (Ming-hua, 2011).

3. Agricultural Soil Nitrification Inhibition

In agriculture, 1,9-decanediol functions as a biological nitrification inhibitor. It has been found to inhibit nitrification and impact ammonia oxidizers in agricultural soils, offering a strategy to mitigate nitrogen losses, a significant concern in sustainable agriculture (Lu et al., 2019).

4. Surface Tension Studies in Colloid and Interface Science

1,9-Nonanediol solutions were studied for nonequilibrium surface tension in colloid and interface science. This research is crucial in understanding surfactant adsorption kinetics and has implications for various industrial applications involving surfactants (Adamczyk, 1987).

5. Biotechnological Advances in 1,3-Propanediol Production

1,9-Nonanediol is related to 1,3-propanediol, another diol with significant biotechnological applications. A review discusses the advances in genetically engineering microorganisms for efficient biosynthesis of 1,3-propanediol, which has applications in the production of polymers and cosmetics (Yang et al., 2018).

Safety And Hazards

1,9-Nonanediol should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

1,9-Nonanediol is used as a monomer in the synthesis of some polymers and as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry . Its future directions could involve further exploration of its uses in these areas, as well as potential new applications in other fields of chemistry.

properties

IUPAC Name

nonane-1,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZNPYWJMLXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063237
Record name 1,9-Nonanediol
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Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Nonanediol

CAS RN

3937-56-2
Record name 1,9-Nonanediol
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Record name 1,9-Nonanediol
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Record name 1,9-NONANEDIOL
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Record name 1,9-Nonanediol
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Record name 1,9-Nonanediol
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Record name Nonane-1,9-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
850
Citations
A Díaz, L Franco, J Puiggalí - Journal of polymer research, 2016 - Springer
Polyalkylene dicarboxylates derived from 1,9-nonanediol and mixtures with different ratios of pimelic acid and azelaic acid were synthesized by thermal polycondensation. All samples …
Number of citations: 6 link.springer.com
A Díaz, MT Casas, J Puiggalí - Polymers, 2015 - mdpi.com
The crystalline structure of two biodegradable odd-odd polyesters (ie, poly(nonamethylene pimelate) (PES 9,7) and poly(nonamethylene azelate) (PES 9,9)) was investigated by means …
Number of citations: 4 www.mdpi.com
P Knauth, R Sabbah - Canadian journal of chemistry, 1990 - cdnsciencepub.com
The enthalpies of combustion and sublimation or vaporization of the title compounds were determined on milligram samples and used to derive, at 298.15 K, the enthalpies of formation …
Number of citations: 36 cdnsciencepub.com
BS Hwang, JT Wang, YM Choong - Food Chemistry, 2003 - Elsevier
A gas chromatographic (GC) method, which reduced the time for determination of histamine in fish and fish products to less than 20 min, was demonstrated. Contrary to traditional GC …
Number of citations: 138 www.sciencedirect.com
Z Adamczyk - Journal of colloid and interface science, 1987 - Elsevier
… Experimental nonequilibrium surface tension measurements of 1-9-nonanediol solutions … of the static surface tension of 1-9-nonanediol solutions of various concentration. The …
Number of citations: 41 www.sciencedirect.com
O Chaikumpollert, N Pukkate… - Natural Rubber …, 2013 - books.google.com
Photoreactive nanomatrix structures are novel functional nano-phase separated structures obtained by graft copolymerization, which consist of a dispersoid of major elastomer and a …
Number of citations: 7 books.google.com
T Zhang, WL Ma, TR Li, J Wu, JR Wang, ZT Du - Molecules, 2013 - mdpi.com
An asymmetric synthesis of 14-methyl-1-octadecene, the sex pheromone of the peach leafminer moth has been achieved. The target molecule was synthesized in six linear steps and in …
Number of citations: 16 www.mdpi.com
Y Iuchi, Y Obora, Y Ishii - Journal of the American Chemical …, 2010 - ACS Publications
Acetates were successfully alkylated with primary alcohols and α,ω-diols in the presence of tert-BuOK under the influence of [IrCl(cod)] 2 . For instance, the reaction of tert-butyl acetate …
Number of citations: 113 pubs.acs.org
A Takasu, A Takemoto, T Hirabayashi - Biomacromolecules, 2006 - ACS Publications
Direct dehydration polycondensation of dicarboxylic acids and alcohols was carried out by surfactant-combined Brønsted and Lewis acids. This procedure did not require the removal of …
Number of citations: 64 pubs.acs.org
P Góralski, M Tkaczyk - Journal of Chemical & Engineering Data, 2008 - ACS Publications
The heat capacities at constant pressure of 1,2-ethanediol (1,2-EtD), 1,3-propanediol (1,3-PrD), 1,4-butanediol (1,4-BuD), 1,5-pentanediol (1,5-PeD), and 1,7-heptanediol (1,7-HpD) …
Number of citations: 29 pubs.acs.org

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